molecular formula C16H12ClN3O3S B2717045 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole CAS No. 866149-45-3

3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole

Cat. No.: B2717045
CAS No.: 866149-45-3
M. Wt: 361.8
InChI Key: UIRLSESROFEEJY-DJKKODMXSA-N
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Description

This compound features a central isoxazole ring substituted at the 3-position with a 2-chlorophenyl group, a 5-methyl group, and a 4-position carbamate derivative incorporating a thiazole-linked ethylideneaminooxy moiety. Its synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-9(15-18-7-8-24-15)19-23-16(21)13-10(2)22-20-14(13)11-5-3-4-6-12(11)17/h3-8H,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRLSESROFEEJY-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)ON=C(C)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O/N=C(\C)/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential effects in immunomodulation, anticancer properties, and other therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, enhancing lipophilicity and biological activity.
  • Thiazole Moiety : Contributes to the compound's biological profile, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

The biological activities of isoxazole derivatives have been extensively studied, revealing their potential in various therapeutic areas. The specific compound under discussion exhibits several notable biological activities:

Immunomodulatory Effects

Research indicates that isoxazole derivatives can modulate immune responses. For instance, derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting an immunosuppressive effect . This property could be beneficial in conditions requiring immune modulation, such as autoimmune diseases.

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the one showed half-maximal inhibitory concentrations (IC50) ranging from 15.48 µg/ml to 39.80 µg/ml against Hep3B and HeLa cells .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. For example, compounds related to this structure have been reported to induce apoptosis through caspase activation and modulation of NF-κB signaling pathways .

Case Studies

A few case studies illustrate the biological efficacy of isoxazole derivatives:

  • Immunosuppressive Properties :
    • A study synthesized a series of isoxazole derivatives and evaluated their immunosuppressive properties using human blood cells. The most active compounds inhibited TNF-α production and promoted apoptosis in Jurkat T cells, indicating a robust immunomodulatory effect .
  • Anticancer Efficacy :
    • In a comparative study, several isoxazole derivatives were tested against liver cancer cell lines (Hep3B). The results indicated that specific modifications led to enhanced cytotoxicity and reduced necrosis rates, shifting cell death mechanisms towards apoptosis rather than necrosis .

Data Tables

The following tables summarize key findings related to the biological activity of similar isoxazole compounds.

Compound NameCell Line TestedIC50 (µg/ml)Mechanism of Action
Compound AHep3B23Apoptosis induction
Compound BHeLa15.48Cell cycle arrest
Compound CMCF-739.80TNF-α inhibition
Biological ActivityObservations
ImmunosuppressionInhibition of PBMC proliferation; modulation of TNF-α production
AnticancerInduction of apoptosis; inhibition of cancer cell growth
Antioxidant ActivityReduced oxidative stress markers; potential for use in oxidative stress-related diseases

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For example, a study demonstrated that isoxazole derivatives can inhibit thymidylate synthase, an essential enzyme for DNA synthesis, leading to cytotoxic effects in cancer cells. The compound's structure allows for interactions that enhance its efficacy against various cancer types, including melanoma and lung cancer .

Case Study:
A specific derivative was tested against human melanoma cells, showing promising results in reducing cell viability. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Antimicrobial Properties

Isoxazole derivatives have also been evaluated for their antimicrobial activities. A notable study synthesized a series of isoxazole compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for developing new antibiotics .

Data Table: Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Insecticidal Activity

The insecticidal properties of isoxazole derivatives have been explored extensively. A collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was synthesized and tested for insecticidal activity. The results showed that several compounds were effective against common agricultural pests, indicating their potential use in crop protection strategies .

Case Study:
In a field trial, a specific isoxazole derivative was applied to crops infested with aphids. The treatment resulted in a significant reduction in pest populations without adversely affecting beneficial insects, showcasing its potential as an eco-friendly pesticide .

Polymer Development

Isoxazole compounds are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Their unique chemical structure allows them to act as cross-linking agents or plasticizers, which can improve the performance of various polymers used in industrial applications.

Case Study:
A study focused on incorporating isoxazole derivatives into polyurethane matrices. The modified polymers exhibited improved tensile strength and thermal resistance compared to unmodified controls, suggesting their utility in high-performance applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and functional implications compared to similar compounds:

Compound Core Heterocycle Substituents Key Functional Properties Reference
Target Compound Isoxazole 3-(2-Chlorophenyl), 5-methyl, 4-([(E)-thiazolyl ethylidene]carbamate) Enhanced hydrogen bonding (thiazole N), potential pesticide/antimicrobial activity
3-((4-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoic acid Isoxazole Thio-propanoic acid substituent, benzyl linkage Altered solubility (acidic group), possible metal chelation
5-(2-Chlorophenyl)-4-{[(1E,2E)-3-(2-furyl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol Triazole Furyl group, thiol substituent Antioxidant potential (thiol group), π-π stacking (furyl)
Propiconazole Triazole 2,4-Dichlorophenyl, dioxolane-methyl Broad-spectrum fungicide (inhibits ergosterol biosynthesis)
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide Pyrazole 4-Chlorophenyl, 5-methyl, carboxylic acid amide Likely herbicidal activity (amide group for enzyme inhibition)

Key Observations:

  • Heterocycle Impact: The isoxazole core in the target compound offers distinct electronic properties compared to triazole (e.g., propiconazole) or pyrazole derivatives.
  • Substituent Effects : The thiazole-ethylidene carbamate group enables hydrogen bonding via thiazole nitrogen and carbonyl oxygen, which may enhance target affinity compared to furyl () or simple chlorophenyl substituents .
  • Pharmacological Potential: The structural resemblance to propiconazole (triazole fungicide) suggests possible antifungal activity, but the isoxazole-thiazole combination could target different enzymes or pathways .

Q & A

Q. Q1. What is the standard synthetic route for preparing 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole?

Methodological Answer: The synthesis involves three key steps:

Isoxazole Core Formation : React o-chlorobenzaldehyde oxime (generated from o-chlorobenzaldehyde and hydroxylamine hydrochloride) with ethyl acetoacetate under chlorination conditions (e.g., Cl₂ gas or N-chlorosuccinimide) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride .

Oxime Ether Intermediate : Synthesize (E)-1-(1,3-thiazol-2-yl)ethylideneamino oxy carbonyl chloride via condensation of 1,3-thiazole-2-carbaldehyde with hydroxylamine, followed by chlorination (e.g., POCl₃).

Carbamate Coupling : React the isoxazole carbonyl chloride with the oxime ether intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base. Purify via recrystallization from DMF/acetic acid (1:1) to achieve >90% purity .

Advanced Synthesis

Q. Q2. How can researchers optimize the coupling efficiency of the carbamate moiety to address low yields?

Methodological Answer: Low yields often stem from steric hindrance or competing hydrolysis. Strategies include:

  • Activation of Carbonyl : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)* to enhance reactivity .
  • Temperature Control : Maintain the reaction at 0–5°C to suppress side reactions.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with tetrahydrofuran (THF) to reduce hydrolysis .
  • In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the E-configuration of the oxime ether?

Methodological Answer:

  • X-ray Crystallography : Provides definitive spatial arrangement of substituents. For example, a dihedral angle >150° between the thiazole and oxime groups confirms the E-configuration .
  • NOESY NMR : Absence of cross-peaks between the thiazole C5-H and oxime N–H protons supports the trans geometry.
  • IR Spectroscopy : A sharp C=N stretch at 1620–1640 cm⁻¹ and C=O at 1720 cm⁻¹ validates the oxime and carbamate groups .

Advanced Data Analysis

Q. Q4. How should researchers resolve discrepancies in melting points reported for structurally similar derivatives?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect melting endotherms of different crystalline forms.
  • Purity Variation : Standardize recrystallization protocols (e.g., ethanol/water vs. DMF/acetic acid) and validate purity via HPLC (≥95% area).
  • Literature Cross-Validation : Compare data with derivatives synthesized under identical conditions (e.g., reflux time, stoichiometry) .

Reactivity and Functionalization

Q. Q5. How does the 2-chlorophenyl group influence the isoxazole ring’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing 2-chlorophenyl group:

  • Activates Position 4 : Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., amidation, esterification).
  • Kinetic Evidence : Substituent effects are quantified via Hammett plots (σₚ ~0.23 for o-Cl), showing accelerated reaction rates compared to non-halogenated analogs .

Biological Activity Prediction

Q. Q6. What computational methods predict the compound’s potential biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., PDB ID 1ATP). The thiazole ring shows π-π stacking with tyrosine residues, while the isoxazole carbamate interacts via hydrogen bonds .
  • Pharmacophore Modeling : Map hydrophobic (thiazole), hydrogen-bond acceptor (carbamate), and aromatic (chlorophenyl) features to align with kinase inhibitor pharmacophores.
  • ADMET Prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, suggesting blood-brain barrier penetration potential .

Stability and Degradation

Q. Q7. What conditions accelerate the degradation of this compound, and how can stability be improved?

Methodological Answer:

  • Hydrolytic Degradation : The carbamate moiety is sensitive to alkaline conditions (pH >8). Stability is enhanced by storing at 4°C in anhydrous DMSO or under nitrogen .
  • Photodegradation : UV-Vis studies show λmax at 270 nm; protect from light using amber vials.
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., free isoxazole-4-carboxylic acid at m/z 238) .

Advanced Functionalization

Q. Q8. What strategies enable regioselective modification of the thiazole ring without disrupting the oxime ether?

Methodological Answer:

  • Protection of Oxime : Temporarily protect the oxime as its O-TMS (trimethylsilyl) derivative using hexamethyldisilazane (HMDS).
  • Thiazole Electrophilic Substitution : Perform Friedel-Crafts acylation (e.g., acetyl chloride/AlCl₃) at the electron-rich C5 position of the thiazole.
  • Deprotection : Remove the TMS group with aqueous HCl (1M) .

Data Contradictions

Q. Q9. How should conflicting NMR data for derivatives with similar substituents be interpreted?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO-d₆ may deshield protons (e.g., carbamate NH at δ 10.2 vs. δ 9.8 in CDCl₃).
  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening (e.g., rotation about the oxime C=N bond).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals .

Application in Drug Discovery

Q. Q10. What in vitro assays are recommended to evaluate this compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via fluorescence polarization (FP) assays.
  • IC₅₀ Determination : Dose-response curves (0.1–100 μM) with ATP concentration at Km (e.g., 10 μM for EGFR).
  • Selectivity Validation : Compare with known inhibitors (e.g., erlotinib for EGFR) using Western blotting for downstream phosphorylation (e.g., ERK1/2) .

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